![molecular formula C9H16ClNO6 B14512848 4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate CAS No. 62581-17-3](/img/structure/B14512848.png)
4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-methyl-1-azabicyclo[222]octan-1-ium perchlorate is a chemical compound with a unique bicyclic structure It is a derivative of 1-azabicyclo[222]octane, which is known for its stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1-azabicyclo[2.2.2]octane.
Carboxylation: The introduction of the carboxyl group is achieved through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature conditions.
Quaternization: The quaternization of the nitrogen atom is carried out using methyl iodide or a similar alkylating agent.
Formation of Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the quaternized compound with perchloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the perchlorate ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The bicyclic structure provides stability and allows for specific binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.2.2]octane: A parent compound with similar structural features but lacking the carboxyl and methyl groups.
1,4-Diazabicyclo[2.2.2]octane: A related compound with two nitrogen atoms in the bicyclic structure.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
4-Carboxy-1-methyl-1-azabicyclo[222]octan-1-ium perchlorate is unique due to its specific functional groups and the presence of the perchlorate ion
Propriétés
Numéro CAS |
62581-17-3 |
|---|---|
Formule moléculaire |
C9H16ClNO6 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
1-methyl-1-azoniabicyclo[2.2.2]octane-4-carboxylic acid;perchlorate |
InChI |
InChI=1S/C9H15NO2.ClHO4/c1-10-5-2-9(3-6-10,4-7-10)8(11)12;2-1(3,4)5/h2-7H2,1H3;(H,2,3,4,5) |
Clé InChI |
AWOSQZOZKIHRHO-UHFFFAOYSA-N |
SMILES canonique |
C[N+]12CCC(CC1)(CC2)C(=O)O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
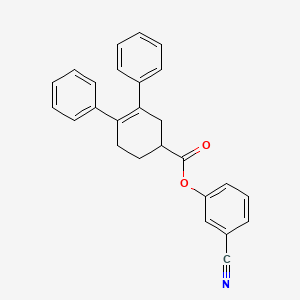
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)

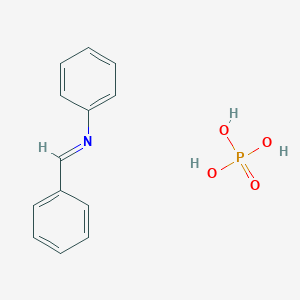
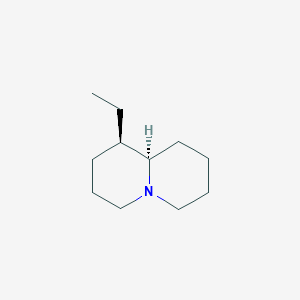
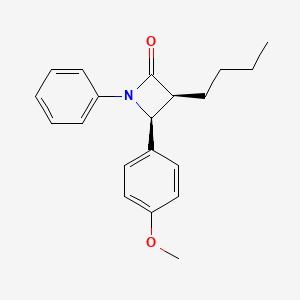
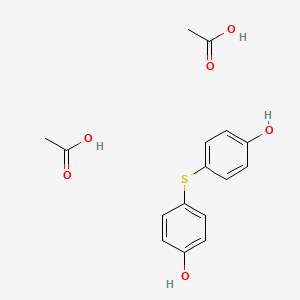
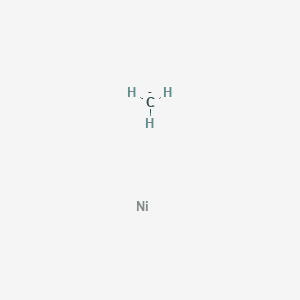
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)

